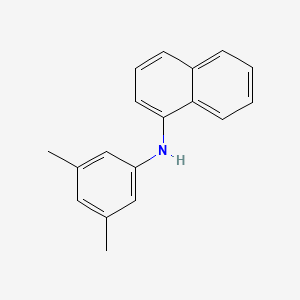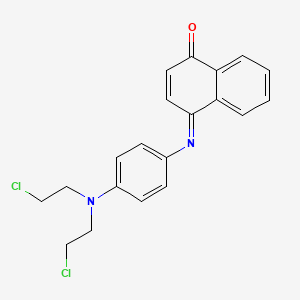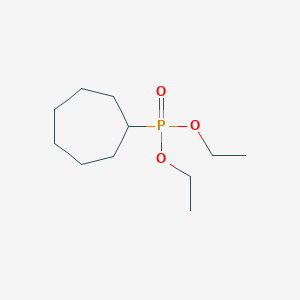![molecular formula C14H15ClN2O2 B14490120 Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride CAS No. 63828-55-7](/img/structure/B14490120.png)
Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride: is a pyridinium salt that features a pyridine ring substituted with an aminocarbonyl group and a methoxyphenylmethyl group. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the quaternization of pyridine with an appropriate alkylating agent. For Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride, the synthetic route may involve the reaction of pyridine with 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl] chloride under controlled conditions .
Industrial Production Methods: Industrial production of pyridinium salts often employs large-scale quaternization reactions, utilizing efficient and cost-effective alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Pyridinium salts, including Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride, undergo various chemical reactions such as:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to dihydropyridines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridines.
Substitution: Substituted pyridinium derivatives.
科学的研究の応用
Chemistry: Pyridinium salts are used as intermediates in organic synthesis, particularly in the formation of complex molecules and as catalysts in various reactions .
Biology: In biological research, pyridinium salts are studied for their potential as antimicrobial and anticancer agents .
Medicine: Pyridinium salts have shown promise as cholinesterase inhibitors, making them potential candidates for treating neurodegenerative diseases .
Industry: In the industrial sector, pyridinium salts are used in the production of ionic liquids and as stabilizers in polymer chemistry .
作用機序
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride involves its interaction with molecular targets such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- Pyridinium, 3-(aminocarbonyl)-1-methyl-, chloride
- Pyridinium, 3-(aminocarbonyl)-1-[(4-hydroxyphenyl)methyl]-, chloride
- Pyridinium, 3-(aminocarbonyl)-1-[(4-chlorophenyl)methyl]-, chloride
Uniqueness: Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability compared to other similar compounds .
特性
CAS番号 |
63828-55-7 |
|---|---|
分子式 |
C14H15ClN2O2 |
分子量 |
278.73 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C14H14N2O2.ClH/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17;/h2-8,10H,9H2,1H3,(H-,15,17);1H |
InChIキー |
CEFLXLHGQRDACM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


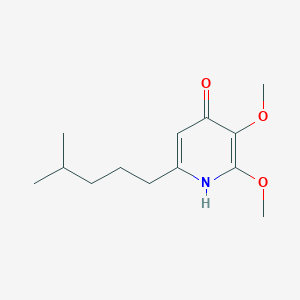
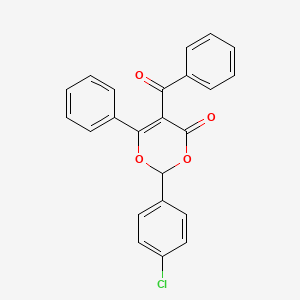
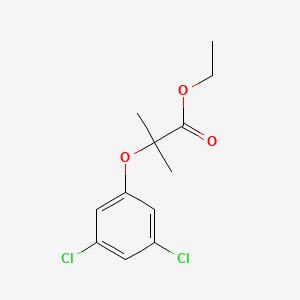
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
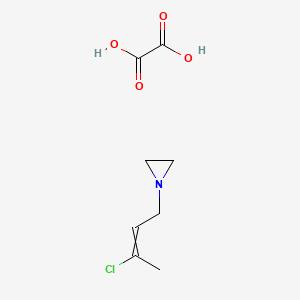
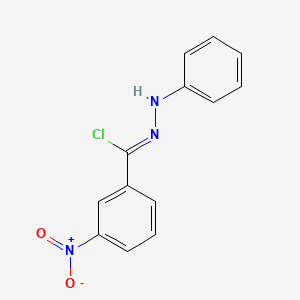
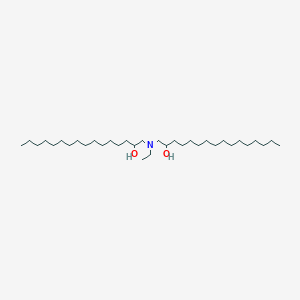
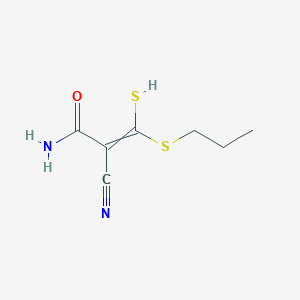
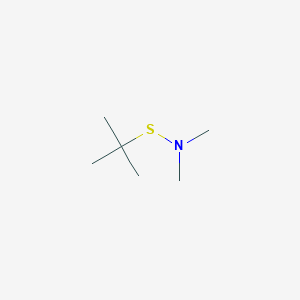
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
